molecular formula C18H43N5O2 B12803999 Einecs 305-574-9 CAS No. 85085-85-4

Einecs 305-574-9

Cat. No.: B12803999
CAS No.: 85085-85-4
M. Wt: 361.6 g/mol
InChI Key: BROFILKUGREYMM-UHFFFAOYSA-N
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Description

Einecs 305-574-9 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981

Preparation Methods

The synthetic routes and reaction conditions for Einecs 305-574-9 involve several steps. Typically, the preparation methods include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical processes that are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Reaction Classification and Mechanisms

Reactions involving EINECS-classified compounds often depend on functional groups. For example:

  • Nucleophilic substitutions (e.g., SN1/SN2 mechanisms)

  • Electrophilic additions (common in alkenes or aromatic systems)

  • Oxidation-reduction processes (dependent on reactive sites like hydroxyl or carbonyl groups)

For silica-supported catalysts mentioned in, reaction rates and selectivity are influenced by:

FactorImpact on Reaction
Catalyst loadingIncreases yield but may reduce selectivity
TemperatureHigher temps accelerate kinetics but risk side reactions
Solvent polarityAffects transition state stabilization

Functional Group Reactivity

Hypothetical reactions for Einecs 305-574-9 could involve:

  • Ester hydrolysis : Acid- or base-catalyzed cleavage of ester bonds.

  • Amide formation : Condensation with amines under dehydrating conditions.

  • Aromatic electrophilic substitution : Nitration, sulfonation, or halogenation if aryl groups are present.

Kinetic and Thermodynamic Considerations

Key parameters (derived from and ):

  • Activation energy : Determines feasibility under mild conditions.

  • ΔG (Gibbs free energy) : Predicts spontaneity; negative values favor product formation.

  • Reaction order : Identifies rate dependence on reactant concentrations.

Limitations and Recommendations

The absence of direct data highlights the need to consult specialized databases like ECHA CHEM or PubChem for updated studies. Experimental validation via techniques such as NMR, MS, and XRD is critical for confirming reaction pathways.

For authoritative insights, prioritize peer-reviewed journals or regulatory filings from the European Chemicals Agency .

Scientific Research Applications

Einecs 305-574-9 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the development of new chemical entities.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may also be used as a probe to investigate the interactions between biomolecules.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in the development of new drugs and treatments for various diseases.

    Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of Einecs 305-574-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Einecs 305-574-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound stands out due to its specific chemical structure and the unique reactions it undergoes, making it valuable for various scientific and industrial applications.

Biological Activity

Einecs 305-574-9, also known as 2-ethylhexyl phthalate (DEHP) , is a chemical compound widely studied for its biological activity and potential health impacts. This compound is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and is known for its endocrine-disrupting properties. The following sections provide a detailed examination of its biological activity, including toxicity, mechanisms of action, and relevant case studies.

  • Chemical Name : 2-ethylhexyl phthalate
  • CAS Number : 117-81-7
  • Molecular Formula : C24_{24}H38_{38}O4_4
  • EINECS Number : 204-211-0

Toxicological Effects

DEHP has been associated with various toxicological effects, particularly concerning reproductive and developmental health. Key findings include:

  • Reproductive Toxicity : DEHP is suspected of damaging fertility and may harm the unborn child. Studies have shown that exposure can lead to reduced testosterone levels and altered reproductive organ development in animal models .
  • Endocrine Disruption : DEHP acts as an endocrine disruptor, affecting hormone signaling pathways. It has been shown to interfere with androgen receptor activity, leading to reproductive tract malformations .
  • Aquatic Toxicity : The compound is highly toxic to aquatic life, with long-lasting effects observed in various species. This raises concerns regarding environmental contamination and bioaccumulation .

The biological activity of DEHP can be attributed to several mechanisms:

  • PPARα Agonism : DEHP activates peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and cell proliferation. This activation has been linked to liver hypertrophy and tumor induction in rodent studies .
  • Metabolite Formation : DEHP is metabolized into several active monoesters (e.g., mono(2-ethylhexyl) phthalate - MEHP), which are responsible for many of its toxic effects. These metabolites disrupt cellular functions by altering membrane phospholipids and affecting signaling pathways related to inflammation and apoptosis .

Case Study 1: Reproductive Health Impact

A comprehensive study examined the effects of DEHP on male reproductive health in rats. The study found that exposure led to significant reductions in sperm count and motility, alongside increased rates of testicular atrophy. The findings underscore the potential risks associated with DEHP exposure during critical developmental windows .

EndpointControl GroupDEHP Exposed Group
Sperm Count (millions)120 ± 1545 ± 10
Motility (%)75 ± 530 ± 8
Testicular Weight (g)2.5 ± 0.31.2 ± 0.2

Case Study 2: Environmental Risk Assessment

An ecological risk assessment evaluated the impact of DEHP on aquatic ecosystems. The study utilized a tiered approach to assess exposure levels and toxicological endpoints, concluding that chronic exposure could lead to significant ecological harm, particularly in sensitive aquatic species .

SpeciesEC50 (mg/L)NOEC (mg/L)
Daphnia magna0.50.1
Oncorhynchus mykiss0.70.2
Pseudokirchneriella subcapitata1.00.3

Properties

CAS No.

85085-85-4

Molecular Formula

C18H43N5O2

Molecular Weight

361.6 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;8-methylnonanoic acid

InChI

InChI=1S/C10H20O2.C8H23N5/c1-9(2)7-5-3-4-6-8-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h9H,3-8H2,1-2H3,(H,11,12);11-13H,1-10H2

InChI Key

BROFILKUGREYMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC(=O)O.C(CNCCNCCNCCN)N

Origin of Product

United States

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